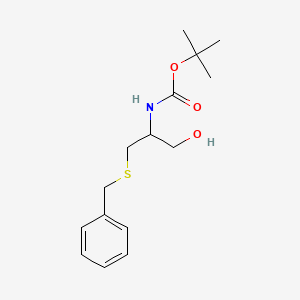![molecular formula C14H10F6O2 B13388693 1,1,1-Trifluoro-4-[2-(trifluoromethyl)-6,7-dihydro-5H-1-benzopyran-8-yl]but-3-en-2-one CAS No. 908338-77-2](/img/structure/B13388693.png)
1,1,1-Trifluoro-4-[2-(trifluoromethyl)-6,7-dihydro-5H-1-benzopyran-8-yl]but-3-en-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,1-Trifluoro-4-[2-(trifluoromethyl)-6,7-dihydro-5H-chromen-8-yl]-3-buten-2-one is a complex organic compound characterized by the presence of multiple trifluoromethyl groups and a chromenyl moiety. This compound is of significant interest due to its unique chemical structure, which imparts distinct physical and chemical properties. It is used in various scientific research applications, particularly in the fields of chemistry and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-Trifluoro-4-[2-(trifluoromethyl)-6,7-dihydro-5H-chromen-8-yl]-3-buten-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the trifluoromethylation of a suitable chromenyl precursor, followed by a series of condensation and cyclization reactions. The reaction conditions often require the use of strong bases, such as potassium tert-butoxide, and solvents like dimethyl sulfoxide or tetrahydrofuran .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
1,1,1-Trifluoro-4-[2-(trifluoromethyl)-6,7-dihydro-5H-chromen-8-yl]-3-buten-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Grignard reagents, organolithium compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .
Applications De Recherche Scientifique
1,1,1-Trifluoro-4-[2-(trifluoromethyl)-6,7-dihydro-5H-chromen-8-yl]-3-buten-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, including polymers and coatings
Mécanisme D'action
The mechanism of action of 1,1,1-Trifluoro-4-[2-(trifluoromethyl)-6,7-dihydro-5H-chromen-8-yl]-3-buten-2-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate cell membranes and interact with intracellular targets. The chromenyl moiety can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1,1-Trifluoroacetone: A simpler trifluoromethyl ketone with similar reactivity but lacking the chromenyl moiety.
4-Penten-2-ol, 1,1,1-trifluoro-2-(trifluoromethyl)-: Another compound with multiple trifluoromethyl groups but different structural features.
1,1,1-Trifluoro-2-(trifluoromethyl)pentane-2,4-diol: A compound with similar trifluoromethyl groups but different functional groups.
Uniqueness
1,1,1-Trifluoro-4-[2-(trifluoromethyl)-6,7-dihydro-5H-chromen-8-yl]-3-buten-2-one is unique due to the presence of both trifluoromethyl groups and a chromenyl moiety, which impart distinct chemical and physical properties. This combination makes it a valuable compound for various scientific research applications .
Propriétés
Numéro CAS |
908338-77-2 |
|---|---|
Formule moléculaire |
C14H10F6O2 |
Poids moléculaire |
324.22 g/mol |
Nom IUPAC |
1,1,1-trifluoro-4-[2-(trifluoromethyl)-6,7-dihydro-5H-chromen-8-yl]but-3-en-2-one |
InChI |
InChI=1S/C14H10F6O2/c15-13(16,17)10(21)6-4-8-2-1-3-9-5-7-11(14(18,19)20)22-12(8)9/h4-7H,1-3H2 |
Clé InChI |
JKRREIPOYZWCMN-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=CC=C(OC2=C(C1)C=CC(=O)C(F)(F)F)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


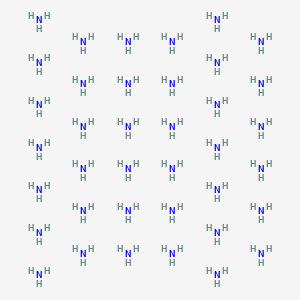
![[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] propan-2-yl carbonate](/img/structure/B13388626.png)
![17-Hydroxy-10,13,17-trimethyl-4,5,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydrocyclopenta[A]phenanthren-3-one](/img/structure/B13388631.png)
![4-amino-1-[3-(fluoromethylidene)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B13388639.png)
![2-[6-[(3,5-Dimethyl-1-adamantyl)amino]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13388646.png)
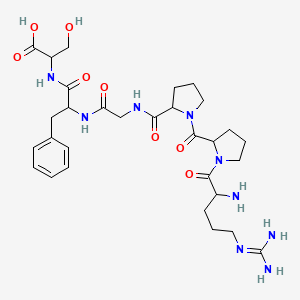
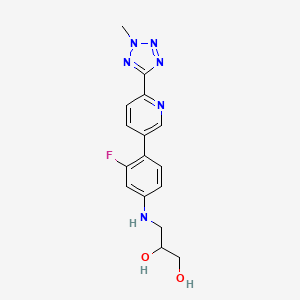
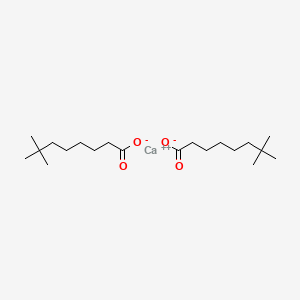
![(2R,3R)-4-(Anthracen-9-yl)-3-(tert-butyl)-2-methyl-2,3-dihydrobenzo[d][1,3]oxaphosphole](/img/structure/B13388676.png)
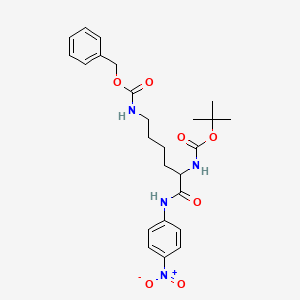
![1-[(4R,5R)-4,5-Dihydroxy-L-ornithine]-4-[(4S)-4-hydroxy-4-[4-hydroxy-3-(sulfooxy)phenyl]-L-threonine]pneumocandin A0](/img/structure/B13388691.png)

![5,10,15,20,25,30,35-Heptakis(azidomethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol](/img/structure/B13388700.png)
